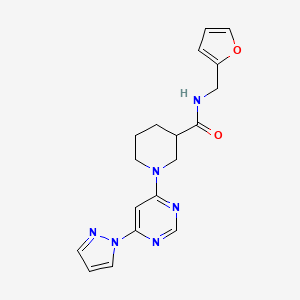
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide, also known as BMS-986177, is a novel compound developed by Bristol-Myers Squibb for the treatment of various diseases. This compound belongs to the class of small-molecule inhibitors that target specific proteins in the body.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide works by binding to specific proteins in the body, inhibiting their activity and preventing them from carrying out their normal functions. This leads to a reduction in the symptoms associated with various diseases, including inflammation, pain, and tumor growth.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been shown to have significant biochemical and physiological effects in various preclinical studies. It has been shown to reduce the levels of inflammatory cytokines in the body, inhibit the growth of cancer cells, and reduce the severity of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide for lab experiments is its high purity and stability, which makes it suitable for use in various assays and experiments. However, one of the main limitations of this compound is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for the research and development of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide. One possible direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic diseases. Another possible direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide is a promising compound that has shown significant potential for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its therapeutic properties.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then converted to the final product through a series of chemical reactions. The synthesis of N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been optimized to produce high yields and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of specific proteins that play a key role in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-19(14(8-18)5-2-6-14)12(20)10-4-3-9(15)7-11(10)21-13(16)17/h3-4,7,13H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEJEKYWHCUFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)F)OC(F)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(difluoromethoxy)-4-fluoro-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

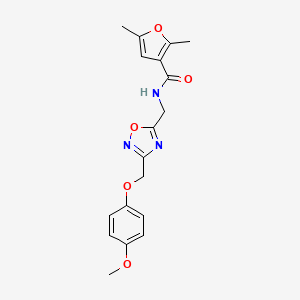
![N-cyclohexyl-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2791393.png)

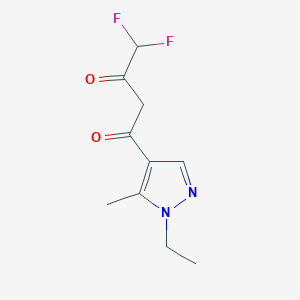
![3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2791397.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2791400.png)
![4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2791402.png)
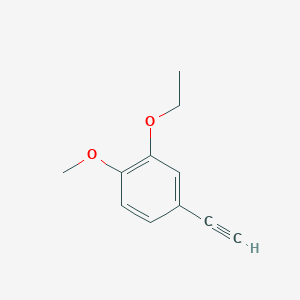
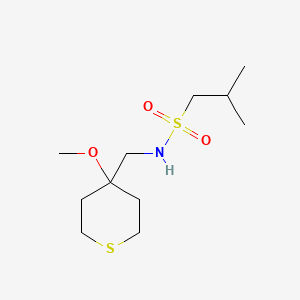
![2,4-difluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2791409.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2791412.png)
